molecular formula C16H11FN6O B2953520 SC144

SC144

Cat. No.: B2953520
M. Wt: 322.30 g/mol
InChI Key: UEADAWQSJOWXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SC144 is a small-molecule inhibitor that targets glycoprotein 130 (gp130), a signal transducer involved in various cytokine signaling pathways. It is known for its potent anticancer properties, particularly in ovarian cancer. This compound binds to gp130, inducing its phosphorylation and deglycosylation, which leads to the inhibition of downstream signaling pathways such as the Signal Transducer and Activator of Transcription 3 (STAT3) pathway .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

SC144 is synthesized through a multi-step process involving the formation of a quinoxaline core followed by functionalization. The key steps include:

    Formation of the Quinoxaline Core: This involves the condensation of an aromatic diamine with a diketone.

    Functionalization: The quinoxaline core is then functionalized with various substituents to achieve the desired chemical structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, purification through chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions

SC144 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are phosphorylated and deglycosylated forms of gp130, which lead to the inhibition of downstream signaling pathways .

Scientific Research Applications

SC144 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6O/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12/h1-9H,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEADAWQSJOWXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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